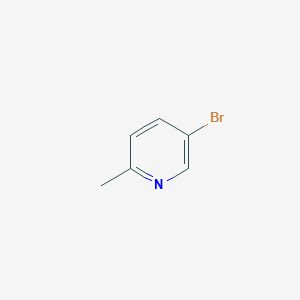

5-Bromo-2-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKWIQJLYCKDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360871 | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-13-5 | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-methylpyridine

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document outlines its fundamental characteristics, experimental protocols for their determination, and illustrates relevant synthetic pathways.

Core Physicochemical Properties

This compound, also known as 5-Bromo-2-picoline, is a halogenated pyridine derivative.[1][3] Its chemical structure, featuring a bromine atom and a methyl group on the pyridine ring, imparts unique reactivity, making it a versatile building block in organic synthesis.[2]

Quantitative Data Summary

The essential physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrN | [2] |

| Molecular Weight | 172.02 g/mol , 172.03 g/mol | [2][4] |

| Appearance | White to light yellow or green solid/powder | |

| Melting Point | 32-38 °C | [3][5][6] |

| Boiling Point | 74 °C at 17 mmHg; 182.7 °C at 760 mmHg (Predicted) | [3][6][7] |

| Density | 1.494 ± 0.06 g/cm³ (Predicted) | [3][6][8] |

| pKa | 3.59 ± 0.10 (Predicted) | [6][8] |

| LogP | 1.9 (Computed) | |

| Solubility | Soluble in Methanol; Slightly soluble in Chloroform and Ethyl Acetate | [6][8] |

Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of this compound are crucial for its application in research and development. Below are generalized protocols for key analytical techniques.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.[9]

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased rapidly to approximately 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[9]

-

Observation: The temperature range is recorded from the appearance of the first liquid droplet to the complete melting of the sample. A narrow melting range (0.5-1°C) is indicative of a pure compound.[9]

Purity Analysis by Chromatography

Chromatographic methods are essential for assessing the purity and identifying impurities.

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: An HPLC system equipped with a UV detector is typically used.[10]

-

Column: A C18 reverse-phase column is suitable for pyridine derivatives.[10]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection is performed at a wavelength determined from the compound's UV-Vis spectrum.[10]

-

Sample Preparation: A sample of this compound is dissolved in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).[10] The purity is determined by the relative area of the main peak. Commercial grades are available with purities of >98.0% (GC) and ≥99.0% (HPLC).

Gas Chromatography (GC):

-

Methodology: GC can be used to assess purity, with the compound's volatility allowing for this technique. The sample is vaporized and passed through a column, and the components are detected as they elute. Purity is determined by comparing the peak area of the analyte to that of any impurities.

Structural Elucidation

Spectroscopic methods are used to confirm the chemical structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts and coupling constants of the protons on the pyridine ring and the methyl group are characteristic of the this compound structure.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) will be observed.[9]

Synthetic and Reaction Pathways

This compound is a valuable intermediate in the synthesis of more complex molecules, often through cross-coupling reactions.

Synthesis of this compound

One method for the preparation of this compound involves a multi-step synthesis starting from 5-nitro-2-chloropyridine.[11]

Caption: Multi-step synthesis of this compound.

Suzuki Cross-Coupling Reaction

This compound is frequently used as a substrate in palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds with various arylboronic acids.[12] This reaction is fundamental in the synthesis of a wide range of biaryl compounds.

Caption: General workflow for a Suzuki cross-coupling reaction.

References

- 1. This compound | 3430-13-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C6H6BrN | CID 1201020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. 3430-13-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound CAS#: 3430-13-5 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. CN101560183B - Method for preparing this compound - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Bromo-2-methylpyridine (CAS 3430-13-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-methylpyridine (CAS 3430-13-5), a key halogenated pyridine derivative. It is a vital intermediate in the synthesis of a wide range of nitrogen-containing heterocyclic compounds, with significant applications in the pharmaceutical and agrochemical industries.[1][2][3] This document details its chemical and physical properties, provides various synthetic and analytical protocols, and discusses its applications, particularly in cross-coupling reactions for drug discovery.[2][4]

Chemical and Physical Properties

This compound, also known as 5-bromo-2-picoline, is an off-white crystalline solid.[2] Its structure, featuring a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring, imparts enhanced reactivity and functional diversity, making it a valuable building block in organic synthesis.[2]

| Property | Value | Reference |

| CAS Number | 3430-13-5 | [2][5] |

| Molecular Formula | C₆H₆BrN | [2][5] |

| Molecular Weight | 172.02 g/mol | [2][6] |

| Appearance | Off-white crystalline solid | [2] |

| Melting Point | 32-36 °C | [1] |

| Boiling Point | 182.7 °C | |

| Density | 1.494 g/cm³ | [1] |

| Flash Point | 64.3 °C | |

| Purity | ≥98% (GC), ≥99.0% (HPLC) | [2] |

| Solubility | Soluble in organic solvents like chloroform and methanol.[1] | |

| Storage | Store at 0-8 °C or 10-25°C in a dry, cool, and well-ventilated place.[2][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| ¹H NMR | |||

| Solvent | CDCl₃ | ||

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.32 | d | 2.1 | H-6 |

| 7.38 | dd | 7.9, 2.1 | H-4 |

| 7.05 | d | 7.9 | H-3 |

| 2.50 | s | -CH₃ | |

| Note: Data is for the related compound 5-Ethyl-2-methyl pyridine and serves as a close approximation.[8] | |||

| ¹³C NMR | |||

| Solvent | CDCl₃ | ||

| Chemical Shift (δ, ppm) | Assignment | ||

| 155.6 | C-2 | ||

| 148.7 | C-6 | ||

| 136.3 | C-4 | ||

| 136.0 | C-5 | ||

| 123.0 | C-3 | ||

| 24.0 | -CH₃ | ||

| Note: Data is for the related compound 5-Ethyl-2-methyl pyridine and serves as a close approximation.[8] | |||

| Mass Spectrometry (MS) | |||

| Ionization Mode | Electron Ionization (EI) | ||

| m/z | Assignment | ||

| 171/173 | [M]⁺ (presence of Br isotopes) | ||

| 156/158 | [M-CH₃]⁺ | ||

| 92 | [M-Br]⁺ | ||

| Note: Fragmentation pattern is predicted based on typical behavior. | |||

| Infrared (IR) Spectroscopy | |||

| Technique | KBr disc or Nujol mull | ||

| Wavenumber (cm⁻¹) | Assignment | ||

| 3100-3000 | C-H stretch (aromatic) | ||

| 2980-2850 | C-H stretch (aliphatic) | ||

| 1600-1450 | C=C and C=N stretching (pyridine ring) | ||

| 1050-1000 | C-Br stretch | ||

| Note: Bands are predicted based on functional groups. |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common approaches.

Method 1: Direct Bromination [1]

-

Materials: 2-methylpyridine, Bromine, 150W tungsten lamp.

-

Procedure:

-

To a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and a tail gas absorption device, add a specific amount of 2-methylpyridine.

-

Heat the flask to 150°C.

-

Under the irradiation of a 150W tungsten lamp, slowly add a designated amount of bromine.

-

After the addition is complete, continue stirring the mixture at 150°C for 15 minutes.

-

The crude product is then purified by silica gel column chromatography to yield this compound.

-

Method 2: Sandmeyer-type Reaction [4]

-

Materials: 5-amino-2-methylpyridine, sodium nitrite, hydrobromic acid, copper(I) bromide.

-

Procedure:

-

Diazotize 5-amino-2-methylpyridine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid like hydrobromic acid.

-

Treat the resulting diazonium salt with a copper(I) bromide catalyst to introduce the bromine atom at the 5-position.

-

This method is reported to provide good yields and avoids the formation of the 3-bromo isomer.

-

Caption: Workflow for the synthesis of this compound via direct bromination.

Spectroscopic Analysis Protocol

-

Objective: To confirm the identity and purity of the synthesized this compound.

-

Instrumentation: 400 MHz NMR spectrometer, FT-IR spectrometer, Mass spectrometer with an EI source.[9][10]

-

Procedure:

-

¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Acquire the spectra on a 400 MHz NMR spectrometer.[9][10]

-

FT-IR: Prepare a KBr pellet containing a small amount of the sample and acquire the spectrum.

-

Mass Spectrometry: Introduce the sample into the mass spectrometer via a direct insertion probe and acquire the spectrum using electron ionization.[10]

-

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] It is particularly useful in creating compounds with antimicrobial and anti-inflammatory properties.[2] The bromine atom allows for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse substituents.[3][4]

Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a powerful tool for forming carbon-carbon bonds, essential in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[11]

-

Materials: this compound, an arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium phosphate, 1,4-dioxane, and water.[11]

-

Procedure (adapted from a similar substrate): [11]

-

In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under the inert atmosphere, add the palladium catalyst (0.05 eq).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, filter it through Celite, and extract the product with an organic solvent.

-

Purify the crude product by flash column chromatography.

-

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[6] It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and safety goggles. Use a dust mask type N95 (US) where appropriate.[4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[4][7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

In case of exposure:

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its reactivity, particularly in cross-coupling reactions, makes it a crucial building block for drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational resource for researchers and scientists utilizing this compound in their work.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 3430-13-5 | Benchchem [benchchem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C6H6BrN | CID 1201020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. rsc.org [rsc.org]

- 9. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

5-Bromo-2-methylpyridine molecular weight and formula

An In-depth Technical Guide on 5-Bromo-2-methylpyridine

This guide provides essential physicochemical data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented in a clear and structured format to facilitate its use in experimental design and data analysis.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and the design of synthetic routes.

| Identifier | Value | Citations |

| Molecular Formula | C6H6BrN | [1][2] |

| Molecular Weight | 172.02 g/mol | [1] |

| CAS Number | 3430-13-5 | [1][2] |

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical connection.

References

A Comprehensive Technical Guide to 5-Bromo-2-methylpyridine: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 5-Bromo-2-methylpyridine, a halogenated pyridine derivative of significant interest in organic synthesis and as an intermediate in the pharmaceutical and agrochemical industries. This document outlines its melting and boiling points, supported by detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The accurate determination of a compound's melting and boiling points is fundamental to its identification, purity assessment, and handling. The following table summarizes the key physical constants for this compound.

| Property | Value | Notes |

| Melting Point | 32-36 °C[1][2][3] | |

| Boiling Point | 74 °C[1][3] | at 17 mmHg |

| Molecular Formula | C₆H₆BrN[1] | |

| Molecular Weight | 172.02 g/mol [1][4] | |

| Appearance | Gray-white solid[1] | |

| Density | 1.494 g/cm³[1] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid compound.[5] A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[6]

-

Glass capillary tubes (one end sealed)[7]

-

Mortar and pestle (for sample powdering)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. Introduce a small amount of the powdered sample into the open end of a capillary tube.[6][7]

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[7]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[6]

-

Heating: Begin heating the sample. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range. For a more precise measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[7]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[8]

Apparatus:

-

Thiele tube[9]

-

Thermometer

-

Small test tube or fusion tube[9]

-

Capillary tube (one end sealed)[9]

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating bath liquid[9]

-

Rubber band or thread to attach the test tube to the thermometer[9]

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of about 2-3 cm with this compound (in its liquid state).

-

Capillary Inversion: Place the sealed-end capillary tube into the test tube with the open end downwards.[9]

-

Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube containing mineral oil, ensuring the heat is applied to the side arm of the tube.[9]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.[9]

-

Recording the Boiling Point: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube.[9]

Visualized Workflows and Synthesis

To further aid in the understanding of the experimental processes and the origin of this compound, the following diagrams illustrate the workflows for melting and boiling point determination, as well as a common synthesis route.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

Caption: Synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound = 99.0 HPLC 3430-13-5 [sigmaaldrich.com]

- 3. 3430-13-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C6H6BrN | CID 1201020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. westlab.com [westlab.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-methylpyridine in organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on presenting the existing qualitative information, alongside detailed experimental protocols for the quantitative determination of its solubility. This guide is intended to equip researchers and professionals in drug development and other scientific fields with the necessary information to effectively utilize this compound in various solvent systems for applications such as chemical synthesis, purification, and formulation.

Introduction to this compound

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its molecular structure, featuring a pyridine ring substituted with a bromine atom and a methyl group, imparts specific physicochemical properties that govern its behavior in different solvent environments. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing robust purification strategies, and designing effective formulations.

Solubility Profile of this compound

A comprehensive review of scientific literature and chemical databases indicates a scarcity of precise quantitative solubility data for this compound in common organic solvents. The available information is primarily qualitative and is summarized in the table below.

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1][2] |

| Ethyl Acetate | Slightly Soluble[1][2] |

| Methanol | Soluble[3] |

Note: The terms "Slightly Soluble" and "Soluble" are qualitative and do not provide specific concentration limits. For applications requiring precise concentrations, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound can be achieved through established laboratory methods. The following are detailed protocols for two widely used techniques: the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method (Isothermal Shake-Flask Method)

This classical and highly accurate method directly measures the mass of the solute dissolved in a known volume of solvent at equilibrium.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the temperature remains constant, this can be done within the thermostatic bath.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the solution using a syringe filter into a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved by placing the dish in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator.

-

Mass Determination: Once the solvent is completely removed, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits absorbance in the UV-Vis range and the chosen solvent is transparent in that region. It determines the concentration of the solute in a saturated solution by measuring its light absorbance.

Objective: To determine the concentration of this compound in a saturated solution via its UV-Vis absorbance.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (UV grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create several standard solutions of lower, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Preparation for Analysis:

-

Withdraw a small aliquot of the clear supernatant and filter it.

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement:

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L or g/L).

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility, applicable to both the gravimetric and UV-Vis spectrophotometry methods.

Conclusion

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-methylpyridine. The document details the expected spectral data, a thorough experimental protocol for data acquisition, and a visual representation of the proton coupling relationships, serving as a critical resource for the structural elucidation and quality control of this important chemical intermediate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methyl group and the three protons on the pyridine ring. Due to the absence of a publicly available, definitive spectrum with assigned coupling constants for this compound, the following data is a well-reasoned estimation based on the analysis of analogous compounds, particularly 5-Ethyl-2-methyl pyridine, and established principles of NMR spectroscopy. The bromine atom's electron-withdrawing nature is expected to deshield the adjacent protons, shifting them downfield.

The data is presented for a sample dissolved in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| -CH₃ (at C2) | Singlet (s) | 3H | ~ 2.50 | N/A |

| H-3 (Pyridine) | Doublet (d) | 1H | ~ 7.10 | ³J(H3-H4) ≈ 8.0 |

| H-4 (Pyridine) | Doublet of Doublets (dd) | 1H | ~ 7.55 | ³J(H4-H3) ≈ 8.0, ⁴J(H4-H6) ≈ 2.2 |

| H-6 (Pyridine) | Doublet (d) | 1H | ~ 8.40 | ⁴J(H6-H4) ≈ 2.2 |

Note: These are estimated values and may vary slightly based on experimental conditions.

Detailed Experimental Protocol for ¹H NMR Data Acquisition

This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

2.1 Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial. Ensure the solvent is of high purity (≥99.8% D).

-

Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. If necessary, use a sonicator for a brief period.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer.

-

Capping: Securely cap the NMR tube.

2.2 Spectrometer Setup and Data Acquisition

-

Instrumentation: The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Sample Insertion: Insert the NMR tube into a spinner turbine, adjust the depth using a depth gauge, and carefully place it into the spectrometer's magnet.

-

Locking and Shimming:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Perform automated or manual shimming of the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks.

-

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise ratio.

-

Acquisition Parameters: Set up a standard 1D proton experiment with the following typical parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments, which uses a 30° flip angle to allow for a shorter relaxation delay).

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Receiver Gain: Optimize the receiver gain to maximize the signal without causing ADC overflow.

-

-

Data Acquisition: Start the acquisition.

2.3 Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID). An exponential window function with a line broadening factor of 0.3 Hz can be applied to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons each represents.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each peak in the spectrum.

Visualization of Proton Signaling and Coupling

The following diagrams illustrate the molecular structure and the key through-bond (scalar) coupling relationships between the protons of this compound.

Caption: Molecular structure of this compound.

Caption: ¹H-¹H coupling network in this compound.

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 5-Bromo-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Bromo-2-methylpyridine. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted ¹³C NMR chemical shifts based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. A detailed, generalized experimental protocol for the acquisition of such data is also provided to assist researchers in their laboratory work.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values have been estimated by considering the known substituent effects of a bromine atom and a methyl group on the pyridine ring. The assignments are based on the expected electronic environment of each carbon atom.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158 |

| C3 | ~123 |

| C4 | ~140 |

| C5 | ~118 |

| C6 | ~150 |

| -CH₃ | ~24 |

Note: These are predicted values and may vary from experimental results. The solvent used for analysis can also influence the chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed, generalized methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Objective: To obtain a proton-decoupled ¹³C NMR spectrum to identify the chemical environment of each carbon atom in the this compound molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Materials:

-

This compound sample (5-20 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tube

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of TMS as an internal reference (0 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹³C frequency.

-

Set up a standard proton-decoupled ¹³C NMR experiment. Typical parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 to 4096 (or more, depending on sample concentration)

-

Spectral width: 0-200 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum by setting the TMS signal to 0.0 ppm.

-

Identify and label the chemical shifts of the peaks.

-

Visualizations

The following diagrams illustrate the molecular structure of this compound with the carbon numbering used for the NMR assignments and a logical workflow for the spectral analysis.

Caption: Molecular structure of this compound with carbon numbering.

Caption: Logical workflow for ¹³C NMR spectral acquisition and analysis.

Mass Spectrometry of 5-Bromo-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 5-Bromo-2-methylpyridine (also known as 5-Bromo-2-picoline). Due to the limited availability of public experimental mass spectra for this specific compound, this document presents a predicted analysis based on fundamental principles of mass spectrometry and data from analogous compounds. It includes a generalized experimental protocol for acquiring such data, a predicted fragmentation pattern, and a visualization of the proposed fragmentation pathway.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and materials science research. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such molecules. Understanding its behavior under mass spectrometric conditions, particularly its fragmentation pattern upon electron ionization (EI), is essential for its identification and characterization in complex mixtures.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₆BrN

-

Monoisotopic Mass: 170.96836 Da[1]

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions. A notable feature will be the isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in pairs of peaks (M⁺ and M+2) for all bromine-containing fragments.

The following table summarizes the predicted major ions and their proposed origins under electron ionization (EI) conditions.

| m/z (mass-to-charge ratio) | Proposed Ion Identity | Proposed Fragmentation Pathway | Notes |

| 171/173 | [C₆H₆BrN]⁺• (Molecular Ion) | Direct ionization of the parent molecule. | The two peaks represent the isotopes of bromine (⁷⁹Br and ⁸¹Br) with a characteristic ~1:1 intensity ratio. |

| 156/158 | [C₅H₃BrN]⁺• | Loss of a methyl radical (•CH₃) from the molecular ion. | This fragmentation is common for methylated aromatic compounds. The bromine isotopic pattern will be present. |

| 92 | [C₆H₆N]⁺ | Loss of a bromine radical (•Br) from the molecular ion. | This represents the 2-picoline cation. |

| 91 | [C₅H₃N]⁺• | Loss of a hydrogen atom from the [M-Br]⁺ fragment. | A common fragmentation step for aromatic cations. |

| 65 | [C₅H₅]⁺ | Ring fragmentation of the pyridine nucleus. | A common fragment in the mass spectra of pyridine derivatives. |

Proposed Fragmentation Pathway

The primary fragmentation of the this compound molecular ion is anticipated to proceed through two main pathways: the loss of the bromine atom and the loss of the methyl group. Subsequent fragmentation of these initial product ions leads to the other observed smaller fragments.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following provides a generalized, detailed methodology for the acquisition of a mass spectrum for this compound.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer. Gas chromatography (GC) can be used for sample introduction and separation.

Procedure:

-

Sample Preparation:

-

If using GC-MS, dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or methanol).

-

If using a direct insertion probe, place a small amount of the solid sample into a capillary tube.

-

-

Instrument Parameters (Typical for EI-MS):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Ion Source Temperature: 200-250 °C

-

Mass Range: Scan from m/z 40 to 250 to ensure capture of the molecular ion and all significant fragments.

-

Scan Rate: 1-2 scans/second.

-

-

Sample Introduction:

-

GC-MS: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet. The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

-

Direct Insertion Probe: Insert the probe into the ion source and gradually heat it to volatilize the sample.

-

-

Data Acquisition:

-

Acquire the mass spectrum over the specified m/z range.

-

The instrument software will generate a plot of relative ion intensity versus the mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M]⁺• and [M+2]⁺•) and confirm the characteristic ~1:1 isotopic pattern for a single bromine atom.

-

Identify the major fragment ions in the spectrum.

-

Propose fragmentation pathways that account for the observed fragment ions to confirm the structure of the compound.

-

Caption: General experimental workflow for MS analysis.

Conclusion

This technical guide outlines the expected mass spectrometric behavior of this compound. The predicted fragmentation pattern, centered around the loss of the bromine and methyl substituents, provides a basis for the identification and structural confirmation of this compound in experimental settings. The provided experimental protocol offers a starting point for researchers to obtain high-quality mass spectral data for this and similar molecules. It is important to note that the presented fragmentation data is predictive and should be confirmed with experimental analysis.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromo-2-methylpyridine

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 5-Bromo-2-methylpyridine. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document outlines the expected vibrational modes, a detailed experimental protocol for obtaining the IR spectrum, and a logical workflow for spectral analysis.

Introduction to the Vibrational Characteristics of this compound

Infrared spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. By passing infrared radiation through a sample, specific frequencies are absorbed, which correspond to the vibrational excitations of the molecular bonds. The resulting spectrum is a unique molecular "fingerprint."

This compound (CAS No. 3430-13-5) is a substituted pyridine with the chemical formula C₆H₆BrN. Its structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position. The key structural features that give rise to characteristic absorption bands in its IR spectrum are:

-

Pyridine Ring: Aromatic C-H, C=C, and C=N stretching and bending vibrations.

-

Methyl Group (-CH₃): Symmetric and asymmetric C-H stretching and bending vibrations.

-

Carbon-Bromine Bond (C-Br): Stretching vibration.

Due to the lack of a publicly available, experimentally verified infrared spectrum for this compound, this guide will focus on the predicted vibrational modes based on established data for substituted pyridines and related functional groups.

Predicted Infrared Absorption Data

The following table summarizes the expected absorption regions for the key vibrational modes of this compound. These theoretical values provide a strong reference for interpreting an experimentally obtained spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Associated with the C-H bonds on the pyridine ring. The presence of multiple weak bands is possible in this region. |

| 2980 - 2870 | Methyl (-CH₃) C-H Stretch | Medium | Includes both symmetric and asymmetric stretching modes of the methyl group. |

| 1600 - 1550 | Aromatic Ring C=C & C=N Stretch | Medium to Strong | The pyridine ring exhibits several characteristic stretching vibrations in this region. The exact positions of these bands are sensitive to the substitution pattern on the ring.[1] |

| 1480 - 1400 | Aromatic Ring C=C & C=N Stretch | Medium to Strong | A continuation of the aromatic ring skeletal vibrations. |

| 1470 - 1430 | Methyl (-CH₃) Asymmetric Bend (Scissoring) | Medium | A characteristic bending (deformation) mode for the methyl group. |

| 1390 - 1370 | Methyl (-CH₃) Symmetric Bend (Umbrella) | Medium to Weak | This band can sometimes be less intense than the asymmetric bend. |

| 1200 - 1000 | Aromatic C-H In-Plane Bend | Medium to Strong | These bands are characteristic of the pyridine ring and are influenced by the substitution pattern. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend (Wag) | Strong to Medium | The position of this strong band is highly indicative of the substitution pattern on the aromatic ring. |

| 650 - 550 | C-Br Stretch | Medium to Strong | The carbon-bromine stretching vibration typically appears in the lower frequency "fingerprint" region of the spectrum. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Given that this compound is a solid at room temperature, Attenuated Total Reflectance (ATR) is a highly suitable and widely used sampling technique for obtaining its FTIR spectrum with minimal sample preparation.[2][3]

Principle of ATR

In ATR, an infrared beam is passed through a crystal of high refractive index (e.g., diamond or germanium).[3] The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in firm contact with the crystal.[4] The sample absorbs energy at specific frequencies from this evanescent wave, and the attenuated beam is then directed to the detector.[3]

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

ATR Accessory: A single-reflection or multi-reflection ATR accessory with a diamond or germanium crystal.

-

Sample: this compound (solid).

-

Cleaning Supplies: Spectroscopic grade isopropanol or ethanol and lint-free wipes.

Procedure

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum with no sample on the crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.

-

-

Sample Preparation and Measurement:

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply firm and even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[4]

-

Record the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, apply an ATR correction to the spectrum to make it appear more like a traditional transmission spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

-

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental and analytical processes.

Caption: Experimental Workflow for ATR-FTIR Analysis.

Caption: Workflow for Spectral Analysis.

Caption: Correlation of Functional Groups to Vibrational Modes.

References

First Synthesis of 5-Bromo-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal first synthesis of 5-Bromo-2-methylpyridine, a crucial intermediate in the development of pharmaceuticals and other fine chemicals. This document provides a detailed examination of the early methodologies, presenting the experimental protocols and quantitative data from the pioneering work in this field.

Historical Context and Initial Approach

The first documented synthesis of this compound, also known by its older name 5-bromo-2-picoline, was achieved through the direct, high-temperature, gas-phase bromination of 2-methylpyridine (2-picoline). This method was part of a broader exploration into the halogenation of pyridine and its derivatives, a field significantly advanced by the work of J.P. Wibaut and his contemporaries in the early 20th century.

The initial challenge in the synthesis of brominated pyridines was controlling the position of bromination. Unlike benzene derivatives, the pyridine ring is deactivated towards electrophilic substitution, and the reaction conditions often needed to be harsh, leading to a mixture of products. The groundbreaking approach involved carrying out the reaction in the vapor phase at elevated temperatures, which allowed for a more controlled substitution pattern.

Experimental Protocol: High-Temperature Gas-Phase Bromination

The following protocol is based on the early methodologies established for the direct bromination of 2-picoline.

Objective: To synthesize this compound via the direct bromination of 2-methylpyridine in the gas phase.

Reactants and Reagents:

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| 2-Methylpyridine (2-Picoline) | C₆H₇N | 93.13 | Starting Material |

| Bromine | Br₂ | 159.81 | Brominating Agent |

| Pumice | - | - | Contact Substance |

Equipment:

-

Reaction tube (e.g., quartz or hard glass) suitable for high-temperature reactions.

-

Furnace capable of maintaining a temperature of at least 300°C.

-

Apparatus for the controlled delivery of liquid reactants (e.g., dropping funnels or syringe pumps).

-

Condensation and collection apparatus for the reaction products.

-

Purification apparatus (e.g., distillation setup).

Procedure:

-

Preparation of the Reaction Setup: The reaction tube was packed with pumice, which serves as a contact substance to ensure efficient heat transfer and mixing of the gaseous reactants. The tube was then placed in a furnace and heated to the reaction temperature.

-

Introduction of Reactants: 2-Methylpyridine and bromine were separately vaporized and introduced into the heated reaction tube. The flow rates of the reactants were carefully controlled to achieve the desired molar ratio.

-

Reaction: The gas-phase reaction was carried out at a temperature of approximately 300°C. At this temperature, the substitution reaction proceeds, leading to the formation of brominated picolines.

-

Product Collection: The reaction mixture exiting the tube was passed through a condenser to liquefy the products and unreacted starting materials. The condensate was collected in a suitable receiving flask.

-

Work-up and Purification: The collected liquid was washed with a dilute solution of sodium hydroxide to remove any unreacted bromine and hydrogen bromide formed as a byproduct. The organic layer was then separated, dried, and subjected to fractional distillation to isolate the this compound from other isomers (primarily 3-bromo-2-methylpyridine) and unreacted 2-methylpyridine.

Quantitative Data:

The early reports on this gas-phase bromination indicated the formation of a mixture of isomers. The yield of this compound was dependent on the reaction conditions, including temperature and the molar ratio of the reactants.

| Product | Isomer Distribution | Yield (%) | Boiling Point (°C) |

| This compound | Major Isomer | Variable | ~198-200 |

| 3-Bromo-2-methylpyridine | Minor Isomer | Variable | ~194-196 |

It is important to note that the separation of 3- and 5-bromo isomers by distillation is challenging due to their close boiling points.

Reaction Pathway

The synthesis of this compound via direct bromination follows an electrophilic aromatic substitution mechanism, adapted for the gas phase at high temperatures.

Caption: Gas-phase synthesis of this compound.

Alternative Early Synthesis: The Sandmeyer Reaction

While direct bromination represents a historically significant approach, another early and important method for the synthesis of this compound involved a multi-step process culminating in a Sandmeyer reaction. This route offered greater regioselectivity.

Overall Transformation:

2-Amino-6-methylpyridine → this compound

Experimental Protocol: Sandmeyer Reaction

Objective: To synthesize this compound from 6-methyl-3-aminopyridine (an alternative name for 2-amino-5-methylpyridine, though the numbering is unconventional in modern nomenclature, the starting material is 2-amino-5-methylpyridine which is brominated at the 5-position and then the amino group is replaced). A more logical precursor is 2-amino-6-methylpyridine.

Reactants and Reagents:

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | Starting Material |

| Hydrobromic Acid (48%) | HBr | 80.91 | Acid, Bromide Source |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |

| Copper(I) Bromide | CuBr | 143.45 | Catalyst |

Procedure:

-

Diazotization: 2-Amino-6-methylpyridine was dissolved in 48% hydrobromic acid and the solution was cooled to between -5°C and 0°C in an ice-salt bath with vigorous stirring. A solution of sodium nitrite in water was then added dropwise, maintaining the low temperature, to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution was then added to a solution of copper(I) bromide in hydrobromic acid. This initiated the replacement of the diazonium group with a bromine atom.

-

Work-up: The reaction mixture was neutralized, and the product was isolated, often by steam distillation.

-

Purification: The crude product was then purified by recrystallization or distillation.

Quantitative Data:

The Sandmeyer reaction route generally provided a higher yield of the desired 5-bromo isomer compared to direct bromination, with fewer isomeric byproducts.

| Product | Yield (%) | Melting Point (°C) |

| This compound | ~60-70 | 33-36 |

Logical Flow of the Sandmeyer Synthesis

The multi-step synthesis involving the Sandmeyer reaction provides a more controlled pathway to the target molecule.

Caption: Sandmeyer reaction pathway for this compound.

Conclusion

The first synthesis of this compound was a significant achievement in pyridine chemistry, accomplished through high-temperature gas-phase bromination. This method, while groundbreaking, often resulted in isomeric mixtures. Subsequent development of multi-step syntheses, such as those employing the Sandmeyer reaction, provided more regioselective and higher-yielding routes to this important chemical intermediate. These foundational methods paved the way for the extensive use of this compound in the synthesis of a wide range of pharmaceuticals and other complex organic molecules.

A Technical Guide to Historical Synthesis Methods for Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The development of synthetic routes to access substituted pyridines has been a subject of intense research for over a century. This in-depth technical guide provides a comprehensive overview of five seminal, historical methods for the synthesis of substituted pyridines: the Hantzsch, Kröhnke, Chichibabin, Guareschi-Thorpe, and Bönnemann syntheses. This guide details the core principles, reaction mechanisms, scope, and limitations of each method, supplemented with detailed experimental protocols and comparative quantitative data to facilitate practical application in the laboratory.

Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][2] The driving force for this final aromatization step is the formation of a stable aromatic ring.[1] This method is particularly well-suited for the synthesis of symmetrically substituted pyridines.[3]

Reaction Mechanism

The Hantzsch synthesis proceeds through a series of condensation reactions. One equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate. Concurrently, a second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine product. Subsequent oxidation furnishes the final substituted pyridine.[4]

Quantitative Data

The Hantzsch synthesis is known for its generally good yields, particularly with modern modifications. A variety of aldehydes and β-ketoesters can be employed, allowing for diverse substitution patterns.[3]

| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Ultrasonic irradiation (aqueous SDS) | 96 |

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Ferric chloride | High |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Reflux in ethanol | 85 |

| 2-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonia | Acetic acid, reflux | 78 |

| Cyclohexanecarboxaldehyde | Acetylacetone | Ammonium acetate | Montmorillonite K-10, microwave | 92 |

Detailed Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Ethyl acetoacetate (2.60 g, 20 mmol)

-

Ammonium acetate (0.77 g, 10 mmol)

-

Ethanol (20 mL)

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford the title compound as a yellow solid.

Kröhnke Pyridine Synthesis

Developed by Fritz Kröhnke, this method provides a convergent route to highly functionalized, often unsymmetrical, pyridines.[5] The reaction occurs between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5]

Reaction Mechanism

The mechanism begins with the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. This intermediate subsequently undergoes cyclization with ammonia (from ammonium acetate) and dehydration to yield the substituted pyridine.[6]

Quantitative Data

The Kröhnke synthesis is valued for its broad substrate scope, tolerating a wide variety of substituents on both the pyridinium salt and the unsaturated carbonyl compound.[6]

| α-Pyridinium Methyl Ketone Salt (R¹) | α,β-Unsaturated Carbonyl (R², R³) | Nitrogen Source | Solvent | Yield (%) |

| N-Phenacylpyridinium bromide | Chalcone | Ammonium acetate | Acetic acid | 80-90 |

| N-(4-Methoxy)phenacylpyridinium bromide | Benzalacetone | Ammonium acetate | Methanol | 75 |

| N-(2-Thienyl)carbonylmethylpyridinium bromide | Cinnamaldehyde | Ammonium acetate | Ethanol | 70 |

| N-Acetonylpyridinium bromide | 3-Penten-2-one | Ammonium acetate | Acetic acid | 65 |

| N-(4-Nitro)phenacylpyridinium bromide | 4-Phenyl-3-buten-2-one | Ammonium acetate | Methanol | 82 |

Detailed Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

Materials:

-

N-Phenacylpyridinium bromide (3.58 g, 10 mmol)

-

Chalcone (2.08 g, 10 mmol)

-

Ammonium acetate (6.17 g, 80 mmol)

-

Glacial acetic acid (30 mL)

Procedure:

-

To a 100 mL round-bottom flask, add N-phenacylpyridinium bromide, chalcone, and ammonium acetate.

-

Add glacial acetic acid to the flask.

-

Heat the mixture to reflux with stirring for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 2,4,6-triphenylpyridine as a white solid.

Chichibabin Pyridine Synthesis

Reported by Aleksei Chichibabin in 1924, this method is a cornerstone of industrial pyridine production.[7] It involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia at high temperatures over a solid catalyst.[7] While versatile, laboratory-scale applications often suffer from low yields and the need for high-pressure equipment.[8]

Reaction Mechanism

The Chichibabin synthesis proceeds through a complex series of reactions including imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and aromatization.[7] The exact pathway can vary depending on the starting materials.

Quantitative Data

Yields for the Chichibabin synthesis can be variable, particularly in laboratory settings. Industrial processes are optimized for specific products.

| Carbonyl Compound(s) | Nitrogen Source | Catalyst/Conditions | Product(s) | Yield (%) |

| Acetaldehyde, Formaldehyde | Ammonia | Al₂O₃/SiO₂, 400-450 °C | Pyridine, Methylpyridines | ~30-40 (total) |

| Acrolein, Acetaldehyde | Ammonia | Al₂O₃, 350-500 °C | 3-Methylpyridine | Moderate |

| Paraldehyde | Ammonia | Al₂O₃, 350-500 °C | 5-Ethyl-2-methylpyridine | Moderate |

| Acetone, Acrylonitrile | Ammonia | Organocobalt catalyst | 2-Methylpyridine | Good |

| Propionaldehyde, Acrolein | Ammonia | Al₂O₃, 350-500 °C | 3-Methylpyridine | Moderate |

Detailed Experimental Protocol: Laboratory-Scale Synthesis of 2-Methyl-5-ethylpyridine

Materials:

-

Paraldehyde (a source of acetaldehyde)

-

Aqueous ammonia (25-30%)

-

Ammonium chloride

-

A flow reactor packed with a suitable catalyst (e.g., alumina)

Procedure:

-

Note: This reaction is typically performed in a continuous flow system at high temperatures and is not ideal for a standard laboratory batch setup.

-

A gaseous mixture of paraldehyde and ammonia is passed through a heated tube reactor containing the catalyst (e.g., alumina) at a temperature of 350-500 °C.

-

The molar ratio of ammonia to acetaldehyde is typically high.

-

The effluent gas from the reactor is cooled to condense the products.

-

The condensate is then subjected to fractional distillation to separate the desired pyridine derivatives from unreacted starting materials and byproducts.

Guareschi-Thorpe Pyridine Synthesis

This classical method, dating back to the late 19th century, involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base, often ammonia or an amine.[9][10] The reaction typically yields 2-pyridone derivatives.[10]

Reaction Mechanism

The Guareschi-Thorpe synthesis begins with a Knoevenagel condensation between the 1,3-dicarbonyl compound and the active methylene of the cyanoacetamide or cyanoacetic ester. This is followed by an intramolecular cyclization (Thorpe-Ziegler reaction) and subsequent tautomerization to form the stable 2-pyridone ring.

Quantitative Data

Recent advancements in the Guareschi-Thorpe synthesis have led to high-yielding, environmentally friendly protocols.

| 1,3-Dicarbonyl Compound | Cyano Compound | Nitrogen Source/Base | Conditions | Yield (%) |

| Ethyl acetoacetate | Ethyl cyanoacetate | Ammonium carbonate | Water, 80 °C | 95 |

| Acetylacetone | Cyanoacetamide | Ammonium carbonate | Water, 80 °C | 92 |

| Dimedone | Malononitrile | Piperidine | Ethanol, reflux | 85 |

| Dibenzoylmethane | Cyanoacetamide | Sodium ethoxide | Ethanol, reflux | 88 |

| Ethyl benzoylacetate | Ethyl cyanoacetate | Ammonium acetate | Acetic acid, reflux | 78 |

Detailed Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

Materials:

-

Acetylacetone (1.00 g, 10 mmol)

-

Cyanoacetamide (0.84 g, 10 mmol)

-

Piperidine (0.5 mL)

-

Ethanol (20 mL)

Procedure:

-

In a 50 mL round-bottom flask, dissolve acetylacetone and cyanoacetamide in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will likely precipitate.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol or water to afford the pure 2-pyridone.

Bönnemann Cyclization

The Bönnemann cyclization is a [2+2+2] cycloaddition reaction that combines two equivalents of an alkyne with one equivalent of a nitrile to form a substituted pyridine.[11] This reaction is typically catalyzed by a cobalt complex.[11]

Reaction Mechanism

The proposed mechanism involves the coordination of the cobalt catalyst to the alkyne and nitrile molecules, forming a cobaltacyclopentadiene intermediate. Subsequent insertion of the second alkyne molecule leads to a larger metallacycle, which then undergoes reductive elimination to release the pyridine product and regenerate the active catalyst.

Quantitative Data

The Bönnemann cyclization can provide good yields of substituted pyridines, and the regioselectivity can be influenced by the nature of the substituents on the alkyne and the cobalt catalyst used.

| Alkyne | Nitrile | Catalyst | Conditions | Yield (%) |

| Acetylene | Acetonitrile | CoCp(cod) | Toluene, 130 °C | 70-80 |

| Propyne | Acetonitrile | CoCp(cod) | THF, light irradiation | 65 (mixture of isomers) |

| Phenylacetylene | Benzonitrile | Co₂(CO)₈ | Xylene, 150 °C | 72 |

| 1-Hexyne | Acrylonitrile | CoCp(C₂H₄)₂ | Pentane, 50 °C | 58 |

| Bis(trimethylsilyl)acetylene | Propionitrile | CoCp(cod) | Toluene, reflux | 85 |

Detailed Experimental Protocol: Synthesis of 2,3,4,5-Tetraethyl-6-phenylpyridine

Materials:

-

3-Hexyne (2 equivalents)

-

Benzonitrile (1 equivalent)

-

CpCo(CO)₂ (catalytic amount)

-

Xylene (solvent)

Procedure:

-

Note: This reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.

-

In a flame-dried Schlenk flask, dissolve benzonitrile and 3-hexyne in xylene.

-

Add the cobalt catalyst (e.g., CpCo(CO)₂) to the solution.

-

Heat the reaction mixture to reflux for 12-24 hours.

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the substituted pyridine.

Conclusion

The historical methods for pyridine synthesis—Hantzsch, Kröhnke, Chichibabin, Guareschi-Thorpe, and Bönnemann—each offer unique advantages and have significantly contributed to the field of heterocyclic chemistry. While modern synthetic methods continue to be developed, a thorough understanding of these classical transformations remains essential for researchers in organic synthesis and drug development. The choice of a particular method depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. This guide provides the foundational knowledge and practical details necessary for the successful application of these enduring and powerful synthetic tools.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Chichibabin Pyridine Synthesis [drugfuture.com]

- 9. Guareschi-Thorpe Condensation [drugfuture.com]

- 10. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine - Wikipedia [en.wikipedia.org]

The Pivotal Role of 5-Bromo-2-methylpyridine: A Chemical Intermediate Driving Innovation in Pharmaceuticals and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-methylpyridine, a halogenated pyridine derivative, has emerged as a critical and versatile chemical intermediate in the landscape of organic synthesis. Its unique structural features, including a reactive bromine atom and a nucleophilic pyridine ring, render it an invaluable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound, with a particular focus on its instrumental role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of this important intermediate.

Physicochemical Properties and Synthesis

This compound, also known as 5-bromo-2-picoline, is a gray-white solid with a melting point in the range of 32-36°C and a boiling point of 74°C at 17 mmHg.[1] Its molecular formula is C6H6BrN, and its molecular weight is 172.023 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3430-13-5 | [1] |